

Spectroscopic data for 4-Phenylbenzaldehyde

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Compound of Interest

Compound Name: 4-Phenylbenzaldehyde

Cat. No.: B031587

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A Comparative Guide to the Spectroscopic Properties of **4-Phenylbenzaldehyde**

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a compound is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for **4-Phenylbenzaldehyde** against a structurally simpler analog, Benzaldehyde. The inclusion of detailed experimental protocols and supporting data aims to facilitate the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Phenylbenzaldehyde** and Benzaldehyde, offering a direct comparison of their characteristic signals in various analytical techniques.

¹H NMR Data Comparison

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4- Phenylbenzaldeh yde	10.06	S	1H	Aldehyde (-CHO)
7.96 - 7.42	m	9H	Aromatic protons	
Benzaldehyde	10.0	S	1H	Aldehyde (-CHO)
7.90 - 7.85	m	2H	Aromatic protons (ortho)	
7.65 - 7.50	m	3H	Aromatic protons (meta, para)	-

¹³C NMR Data Comparison

Solvent: CDCl₃



Compound	Chemical Shift (δ) ppm	Assignment	
4-Phenylbenzaldehyde	192.2	Aldehyde Carbonyl (C=O)	
147.1	Aromatic C (quaternary)		
139.9	Aromatic C (quaternary)	_	
135.2	Aromatic C (quaternary)	_	
130.3	Aromatic C-H	-	
129.1	Aromatic C-H	-	
128.5	Aromatic C-H	-	
127.7	Aromatic C-H	-	
127.3	Aromatic C-H	-	
Benzaldehyde	192.4	Aldehyde Carbonyl (C=O)	
136.5	Aromatic C (quaternary)		
134.5	Aromatic C-H (para)	-	
129.8	Aromatic C-H (ortho)	-	
129.0	Aromatic C-H (meta)	-	

Infrared (IR) Spectroscopy Data Comparison

Compound	Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
4- Phenylbenzaldehyde	~3031	C-H Stretch	Aromatic
1700	C=O Stretch	Aldehyde	
Benzaldehyde	~3063	C-H Stretch	Aromatic
~2820, ~2740	C-H Stretch	Aldehyde	_
1703	C=O Stretch	Aldehyde	



Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to- Charge Ratios (m/z)
4- Phenylbenzaldehyde	C13H10O	182.22	182 (M+), 181 (M-H)+, 153, 152
Benzaldehyde	С7Н6О	106.12	106 (M+), 105 (M-H)+, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method[1][2]

- Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar.[1] The mixture was then compressed into a thin, transparent pellet using a hydraulic press.[1]
- Background Collection: A background spectrum of the empty sample compartment was collected.[1][2]



Sample Measurement: The KBr pellet was placed in the sample holder of a Fourier
Transform Infrared (FTIR) spectrometer.[2] The spectrum was recorded, and the sample
spectrum was ratioed against the background to produce the final transmittance or
absorbance spectrum.[1]

Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.[1]
- Background Collection: A background spectrum of the clean, empty ATR crystal was recorded.[1]
- Sample Measurement: The sample spectrum was then collected and ratioed against the background.

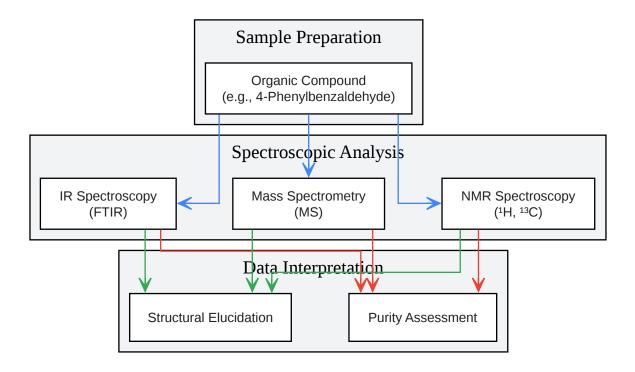
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **4-Phenylbenzaldehyde**.





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Caption: Workflow for the spectroscopic characterization of an organic compound.

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References

- 1. benchchem.com [benchchem.com]
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